1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid
Description
1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes both an isoindole and a cyclopropane ring
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H19NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h9-10H,1-8H2,(H,16,17)/t9-,10+ |
InChI Key |
DQDIMSKNJXFVRP-AOOOYVTPSA-N |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C3(CC3)C(=O)O |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)C3(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Reduction Reactions
The compound’s ester derivatives undergo selective reduction under controlled conditions. For example:
-
Potassium borohydride (KBH₄) reduction in the presence of lithium chloride (LiCl) and tetrahydrofuran (THF) at reflux converts ester functionalities to primary alcohols. This step is pivotal in synthetic pathways to generate intermediates like (1S,2S)-2-[(S)-1-phenylethyl amino]cyclohexyl)methanol (Fig. 3, ).
-
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol facilitates debenzylation or nitro-group reduction, as demonstrated in the synthesis of ((1S,2S)-2-aminocyclohexyl)methanol .
Key Conditions for Reduction:
| Reaction Component | Details |
|---|---|
| Reagents | KBH₄, LiCl, Pd/C |
| Solvent | THF, methanol |
| Temperature | Reflux (THF), RT (hydrogenation) |
| Yield | High (>80% reported in patent ) |
N-Alkylation Reactions
The isoindole nitrogen participates in alkylation reactions, enabling side-chain modifications:
-
Ethyl bromoacetate alkylation using sodium carbonate (Na₂CO₃) in acetonitrile selectively functionalizes the nitrogen atom, producing intermediates like compound (13) (Fig. 3, ).
-
This reaction proceeds via nucleophilic substitution, leveraging the lone pair on the nitrogen for bond formation.
Representative Alkylation Protocol:
| Parameter | Value |
|---|---|
| Alkylating Agent | Ethyl bromoacetate |
| Base | Na₂CO₃ |
| Solvent | Acetonitrile |
| Reaction Time | 12–24 hours |
| Selectivity | >90% (by HPLC, ) |
Leaving Group Formation
The hydroxyl group in intermediates derived from this compound is converted into leaving groups for subsequent cyclization or substitution:
-
Methanesulfonate ester formation using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0–10°C yields mesylated intermediates (compound 14, ).
-
This step is critical for intramolecular cyclization to form the isoindole ring system.
Optimized Mesylation Conditions:
| Factor | Specification |
|---|---|
| Temperature | 0–10°C |
| Reagents | MsCl, Et₃N |
| Solvent | DCM |
| Reaction Time | 1–2 hours |
| Conversion Rate | >95% ( ) |
Cyclization and Ring Closure
Intramolecular cyclization is central to constructing the octahydroisoindole core:
-
Acid-mediated cyclization of mesylated intermediates in toluene under reflux forms the bicyclic structure. This step is stereospecific, favoring the (3aR,7aS) configuration .
-
The reaction exploits the strain in the cyclopropane ring to drive ring closure, with precise temperature control ensuring stereochemical fidelity.
Hydrolysis and Salt Formation
The carboxylic acid group enables pH-dependent reactivity:
-
Ester hydrolysis under basic conditions (e.g., NaOH/MeOH) generates the free carboxylic acid, a step used in final purification .
-
Hydrochloride salt formation via treatment with HCl gas in methanol improves crystallinity and stability for pharmaceutical use .
Comparative Reactivity Table
The compound’s reactivity is distinct from simpler isoindole derivatives due to its cyclopropane ring and stereochemistry:
| Reaction Type | This Compound | Comparable Isoindole Derivatives |
|---|---|---|
| Reduction | Selective ester-to-alcohol | Non-selective ring saturation |
| N-Alkylation | High yield (>90%) | Moderate yield (60–70%) |
| Cyclization | Stereospecific | Racemic mixtures common |
| Solubility in DCM | High (LogP ~2.5) | Moderate (LogP ~1.8) |
Catalytic and Solvent Effects
-
Solvent choice directly impacts reaction efficiency. THF and acetonitrile enhance nucleophilicity in alkylation, while toluene aids in cyclization by stabilizing transition states .
-
Palladium catalysts (e.g., Pd/C) are indispensable for hydrogenation steps, with methanol as a proton source ensuring rapid kinetics .
Scientific Research Applications
1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and cyclopropane-containing molecules. Examples include:
- Octahydro-1H-isoindole-1-carboxylic acid
- Cyclopropane-1-carboxylic acid
Uniqueness
What sets 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid apart is its unique combination of an isoindole ring and a cyclopropane ring, which imparts distinct chemical and biological properties .
Biological Activity
1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C_{14}H_{19}N_{1}O_{2} |
| Molecular Weight | 233.31 g/mol |
| LogP | 2.86 |
| Polar Surface Area | 54 Å |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Research indicates that the compound exhibits activity through various mechanisms, primarily involving modulation of neurotransmitter systems. It is hypothesized to influence pathways related to dopamine and serotonin, which are crucial in mood regulation and neurological function.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Neuroprotective Effects : In a study examining neuroprotective properties, the compound demonstrated a significant reduction in neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of the compound, showing inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions .
- Analgesic Properties : The compound was also evaluated for analgesic effects in animal models. Results indicated a significant reduction in pain responses, comparable to standard analgesics, indicating its potential utility in pain management therapies .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A recent study investigated the effects of the compound on neuronal survival in a Parkinson's disease model. The results showed that treatment with the compound led to a significant increase in dopaminergic neuron survival compared to control groups. This suggests that it may serve as a protective agent against neurodegeneration associated with Parkinson's disease .
Case Study 2: Inflammatory Response Modulation
In a controlled trial assessing inflammatory markers in vivo, subjects treated with the compound exhibited reduced levels of TNF-alpha and IL-6, key indicators of inflammation. These findings support its potential role as an anti-inflammatory agent .
Q & A
Q. What advanced techniques quantify degradation products under stressed conditions?
- Methodology :
- Apply LC-MS/MS with MRM (multiple reaction monitoring) to detect trace degradation byproducts (e.g., ring-opened cyclopropane derivatives) .
- Use -NMR kinetic studies to track degradation pathways (e.g., temperature-dependent carboxylic acid decarboxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
